molecular formula C9H4O5 B047765 Trimellitic anhydride CAS No. 552-30-7

Trimellitic anhydride

Cat. No. B047765
CAS RN: 552-30-7
M. Wt: 192.12 g/mol
InChI Key: SRPWOOOHEPICQU-UHFFFAOYSA-N
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Patent
US04269750

Procedure details

380 g of a terephthalic acid polyester of 1.0 mol of terephthalic acid, 0.38 mol of glycerol and 0.72 mol of glycol containing approximately 6.0% by weight of hydroxyl groups and catalytic quantities of lead acetate and butyl titanate are then introduced one after another and stirred homogeneously into the reaction mixture. After condensation for one hour at 170° C., 2 hours at 200° C. and 2 hours at 220° C.,
[Compound]
Name
terephthalic acid polyester
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.38 mol
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
0.72 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH:13][CH2:14]C(CO)O.C([O-])(=O)C.[Pb+2].C([O-])(=O)C>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]>[CH:9]1[C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]2[C:14]([O:11][C:1](=[O:12])[C:2]=2[CH:10]=1)=[O:13] |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
terephthalic acid polyester
Quantity
380 g
Type
reactant
Smiles
Name
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
0.38 mol
Type
reactant
Smiles
OCC(O)CO
Name
glycol
Quantity
0.72 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]

Conditions

Stirring
Type
CUSTOM
Details
stirred homogeneously into the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After condensation for one hour at 170° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 200° C.
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 220° C.

Outcomes

Product
Name
Type
Smiles
C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.